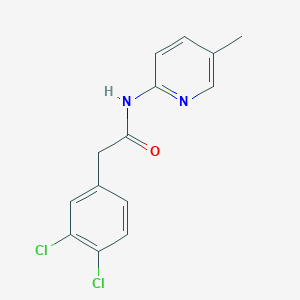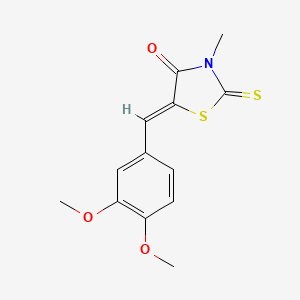![molecular formula C19H22ClN3O3 B4690105 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
描述
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as CEP-26401, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective inhibitor of the enzyme phosphodiesterase 1 (PDE1), which is involved in the regulation of intracellular signaling pathways.
作用机制
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a potent and selective inhibitor of PDE1, which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE1, this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. This increase in cAMP and cGMP levels leads to the activation of downstream signaling pathways that are involved in various physiological processes, including neurotransmission, cell proliferation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. The compound has been shown to increase the levels of cAMP and cGMP in the brain, which leads to the activation of downstream signaling pathways that are involved in synaptic plasticity and neuroprotection. This compound has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of inflammatory bowel disease and asthma, indicating its potential anti-inflammatory effects.
实验室实验的优点和局限性
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has several advantages for lab experiments. The compound is highly selective for PDE1 and has been shown to have minimal off-target effects. In addition, this compound has good bioavailability and can be administered orally or intravenously. However, there are also some limitations to using this compound in lab experiments. The compound is relatively expensive and may not be readily available in some research settings. In addition, the pharmacokinetics and pharmacodynamics of this compound may vary depending on the animal model and experimental conditions used.
未来方向
There are several future directions for the study of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One potential application for the compound is in the treatment of cognitive dysfunction associated with aging and Alzheimer's disease. Further studies are needed to investigate the efficacy and safety of this compound in animal models and clinical trials. In addition, the anti-inflammatory effects of this compound may have potential applications in the treatment of other inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. Further studies are needed to investigate the mechanisms underlying the anti-inflammatory effects of this compound and its potential therapeutic applications.
科学研究应用
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. This compound has also been investigated for its potential use in the treatment of cognitive dysfunction associated with aging and Alzheimer's disease. In addition, the compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and asthma.
属性
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c20-15-1-2-17-16(10-15)13(11-21-17)3-4-23-12-14(9-18(23)24)19(25)22-5-7-26-8-6-22/h1-2,10-11,14,21H,3-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTVULLEAMGYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![cycloheptyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4690026.png)
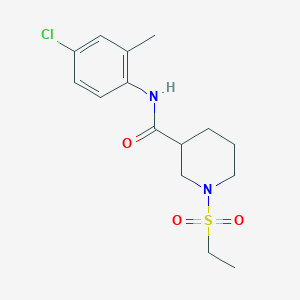
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2-propen-1-one](/img/structure/B4690040.png)
![N-[(4-chlorophenyl)(3-pyridinyl)methyl]-4-methylbenzamide](/img/structure/B4690053.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4690075.png)
![6-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4690080.png)
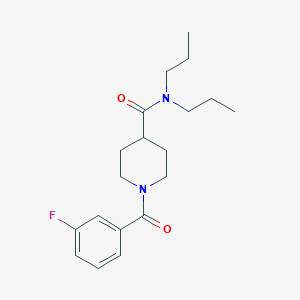
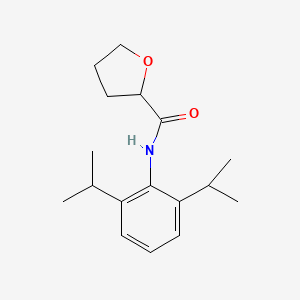

![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B4690097.png)
![4-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4690110.png)

